molecular formula C21H19NO4 B2370601 9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 866138-53-6

9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No.: B2370601
CAS No.: 866138-53-6
M. Wt: 349.386
InChI Key: IKXHTBFSBPXKLR-UHFFFAOYSA-N
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Description

9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.386. The purity is usually 95%.
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Biological Activity

9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one (CAS No: 56071-60-4) is a synthetic compound with potential biological activities. Its unique chemical structure suggests various pharmacological properties that warrant investigation. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C21H19NO4
  • Molecular Weight : 349.38 g/mol
  • Structure : The compound features a quinoline backbone fused with a dioxolo-furo moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of similar structures show promising anticancer properties.
  • Antioxidant Activity : The compound may possess the ability to scavenge free radicals.

Anticancer Activity

A comparative analysis of compounds structurally related to this compound reveals its potential in cancer treatment. For instance:

CompoundCancer Cell LineIC50 (µM)Reference
Compound AA-5490.04
Compound BMCF70.06
9-(4-isopropylphenyl)-6,9-dihydro...TBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to establish the IC50 for the compound .

Antioxidant Activity

The antioxidant capacity of similar compounds has been evaluated through DPPH radical scavenging assays. While specific data for 9-(4-isopropylphenyl)-6,9-dihydro... is lacking, related derivatives have shown moderate activity:

CompoundDPPH Scavenging Activity (%) at 100 µg/mLReference
Compound C70%
Compound D80%
9-(4-isopropylphenyl)-6,9-dihydro...TBD

Case Studies and Research Findings

  • Synthesis and Evaluation : In a study focused on structural modifications of quinoline derivatives, compounds similar to 9-(4-isopropylphenyl)-6,9-dihydro... were synthesized and evaluated for their anticancer properties against various cell lines including A-549 and MCF7. The results indicated significant cytotoxic effects suggesting a promising avenue for further research into this compound's efficacy .
  • Mechanistic Insights : Molecular docking studies have been employed to predict the binding interactions of quinoline derivatives with target proteins involved in cancer proliferation. These insights could guide future modifications to enhance biological activity .

Properties

IUPAC Name

8-(4-propan-2-ylphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-11(2)12-3-5-13(6-4-12)19-14-7-17-18(26-10-25-17)8-15(14)22-16-9-24-21(23)20(16)19/h3-8,11,19,22H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXHTBFSBPXKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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